molecular formula C9H11N3O2 B2462328 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide CAS No. 1864062-27-0

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide

Cat. No.: B2462328
CAS No.: 1864062-27-0
M. Wt: 193.206
InChI Key: FFLJUBLUKUUATF-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step processes. One common method includes the use of starting materials such as 2-aminonicotinic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired compound . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in both research and industrial settings .

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₀N₂O₂
  • CAS Number : 60316-25-8

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various naphthyridine compounds can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Compounds have been reported to activate apoptotic pathways in cancerous cells.
  • Inhibition of Tumor Growth : Animal studies demonstrate that naphthyridine derivatives can reduce tumor size in xenograft models.

Table 1: Summary of Anticancer Activity

Compound NameCancer Cell LineIC₅₀ (µM)Mechanism of Action
AaptamineHeLa10.47DNA intercalation and apoptosis
CanthinoneA54915.03Inhibition of pro-inflammatory mediators
2-Oxo-NaphthyridineMCF-78.5Cell cycle arrest and apoptosis

Anti-inflammatory Effects

Naphthyridine derivatives have shown promise in reducing inflammation. For example, studies on related compounds indicate that they can lower the levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro and in vivo.

Neuroprotective Properties

Research indicates that certain naphthyridine derivatives may exert neuroprotective effects. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Efficacy of Naphthyridine Derivatives

A study published in Pharmaceutical Biology evaluated the anticancer activity of various naphthyridine derivatives against several human cancer cell lines. The results showed that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving rats with induced colitis, canthinone-type alkaloids demonstrated a reduction in inflammatory markers and oxidative stress levels in colon tissues. This suggests potential therapeutic applications for inflammatory diseases.

Research Findings

Recent literature highlights a growing body of evidence supporting the biological activity of naphthyridine derivatives:

  • Antitumor Agents : A comprehensive review identified numerous naphthyridine compounds as effective antitumor agents with varying mechanisms.
  • Neuroprotective Effects : Some studies suggest that these compounds may help mitigate neurodegenerative conditions by protecting neurons from damage.
  • Broad Pharmacological Potential : The versatility of naphthyridine derivatives positions them as candidates for drug development across various therapeutic areas.

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLJUBLUKUUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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